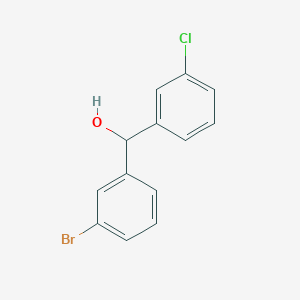

(3-Bromophenyl)(3-chlorophenyl)methanol

Description

(3-Bromophenyl)(3-chlorophenyl)methanol is a diarylmethanol derivative with a central hydroxymethyl (-CH2OH) group attached to two aromatic rings: a 3-bromophenyl group and a 3-chlorophenyl group. This compound belongs to the class of halogenated benzyl alcohols, characterized by the presence of electron-withdrawing substituents (Br and Cl) in the meta positions on the benzene rings. These substituents influence its electronic properties, solubility, and reactivity.

Propriétés

IUPAC Name |

(3-bromophenyl)-(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAXBKJQKAGKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(3-chlorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for (3-Bromophenyl)(3-chlorophenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Bromophenyl)(3-chlorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (3-Bromophenyl)(3-chlorophenyl)ketone or (3-Bromophenyl)(3-chlorophenyl)carboxylic acid.

Reduction: Formation of (3-Bromophenyl)(3-chlorophenyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-Bromophenyl)(3-chlorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of halogenated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (3-Bromophenyl)(3-chlorophenyl)methanol involves its interaction with molecular targets through its halogenated phenyl rings. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparaison Avec Des Composés Similaires

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Halogenated benzyl alcohols serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), where the chloro group can be selectively replaced over bromo due to lower bond dissociation energy .

Activité Biologique

(3-Bromophenyl)(3-chlorophenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of both bromine and chlorine substituents on the phenyl rings, which are critical for its biological interactions.

Antioxidant Activity

Research has shown that compounds containing halogenated phenyl groups often exhibit notable antioxidant properties. For instance, studies have demonstrated that derivatives of phenolic compounds can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Related Compounds

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| (3-Bromophenyl)(3-chlorophenyl)methanol | TBD | TBD |

| Ascorbic Acid | 100 | 0.1 |

| Other Phenolic Derivatives | Varies | Varies |

Note: TBD indicates that specific values for (3-Bromophenyl)(3-chlorophenyl)methanol were not found in the literature but are expected based on structural activity relationships.

Antibacterial Activity

The antibacterial potential of (3-Bromophenyl)(3-chlorophenyl)methanol has been explored in various studies. Its derivatives have shown effectiveness against common bacterial strains.

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Bacillus subtilis | TBD |

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For example, certain derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies revealed that compounds with similar structural motifs to (3-Bromophenyl)(3-chlorophenyl)methanol exhibited IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells. These compounds were noted to disrupt tubulin polymerization, leading to apoptosis in cancer cells.

Table 3: Anticancer Activity in MCF-7 Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (3-Bromophenyl)(3-chlorophenyl)methanol | TBD | Tubulin destabilization |

| CA-4 (Reference Compound) | 3.9 | Tubulin binding |

Mechanistic Insights

The biological activity of (3-Bromophenyl)(3-chlorophenyl)methanol can be attributed to its ability to interact with various biological targets. The halogen substituents enhance lipophilicity and may facilitate better membrane penetration, increasing the compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.